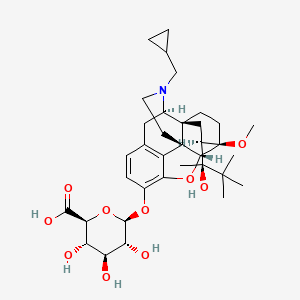
布prenorphine 3-Glucuronide
描述
Buprenorphine-3-glucuronide (B3G) is a major active metabolite of the opioid modulator buprenorphine . It acts on the same receptors as heroin and morphine but does not produce the same intense high or dangerous side effects .
Synthesis Analysis
Buprenorphine-3-glucuronide’s synthesis involves complex processes. Linearity was observed between 0.1–50 ng/mL for BUP and BUP-Gluc, and 0.5–50 ng/mL for NBUP and NBUP-Gluc . The efficiencies of hydrolytic and non-hydrolytic methods for opioid analysis were compared for buprenorphine (BUP) analysis .Molecular Structure Analysis
Buprenorphine-3-glucuronide has a complex molecular structure. It has affinity for the μ-opioid receptor (K i = 4.9 (± 2.7) pM), δ-opioid receptor (K i = 270 nM), and nociceptin receptor (K i = 36 μM), but not for the κ-opioid receptor .Chemical Reactions Analysis
Buprenorphine-3-glucuronide has high affinity for human μ (Ki [inhibition constant] = 4.9 ± 2.7 pM), δ (Ki = 270 ± 0.4 nM), and nociceptin (Ki = 36 ± 0.3 μM) but not κ receptors .科学研究应用
临床毒理学和法医分析
布prenorphine 3-Glucuronide 在临床毒理学和法医分析中得到应用,特别是在 LC/MS 或 GC/MS 应用中。 它作为半合成阿片类药物布prenorphine 的主要尿液代谢物标记物,有助于检测和监测药物使用 .
2. 尿液药物检测和疼痛处方监测 在尿液药物检测和疼痛处方监测领域,this compound 是一个关键组成部分。 它有助于评估疼痛管理方案的依从性,并识别处方阿片类药物的潜在滥用 .
药理学研究
研究探讨了this compound 的药理作用,例如其镇静特性及其对运动和镇痛的影响,这些作用与 κ-阿片受体激动剂作用一致 .
呼吸生理学研究
this compound 被发现可以通过降低潮气量来影响呼吸生理,而不会影响呼吸频率,这为其潜在的治疗应用或副作用提供了见解 .
结合亲和力分析
该化合物对人 μ、δ 和 nociceptin 受体显示出高亲和力,但对 κ 受体没有亲和力,这对于理解其与不同阿片受体的相互作用及其潜在的治疗意义具有重要意义 .
止痛潜能评估
this compound 的止痛潜能已得到评估,因为它具有独特的药效学特性,表明它可能是一种有效的止痛药,与全 μ-阿片受体激动剂相比,其安全性可能更有利 .
7. 癌症和非癌症疼痛管理研究 研究调查了this compound 在治疗癌症和非癌症疼痛方面的疗效,表明在短期治疗期间疼痛强度明显改善 .
临床分析方法的开发
this compound 促进了同时分析人体尿液中布prenorphine、norbuprenorphine 及其葡糖醛酸苷代谢物的定量临床分析方法的开发。 这有助于临床诊断的直接和无水解样品制备方案 .
作用机制
Mode of Action
The exact mode of action of B3G is yet to be determined . It is known that b3g preferentially binds to the μ-opioid, δ-opioid, and nociceptin receptors . This binding can lead to changes in the perception of pain and the body’s response to it.
Biochemical Pathways
Buprenorphine is extensively metabolized in humans, with minimal parent drug excreted in urine . The primary route is N-dealkylation to norbuprenorphine, catalyzed mainly by the cytochrome P450 enzymes CYP3A4/5, with contributions from CYP2C8 and CYP2C9 . Both buprenorphine and norbuprenorphine undergo glucuronidation by UDP-glucuronosyl transferases (UGT) to form B3G and norbuprenorphine-3-glucuronide .
Pharmacokinetics
Buprenorphine is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4 with CYPs 3A5, 3A7, and 2C8 playing minor roles in its metabolism . Buprenorphine is metabolized through glucuronidation and dealkylation forming the major metabolites of B3G and norbuprenorphine, respectively .
Result of Action
In rats, at the doses assayed, B3G has been found to produce a small degree of antinociception .
未来方向
生化分析
Biochemical Properties
Buprenorphine 3-Glucuronide interacts with several enzymes, proteins, and other biomolecules. It has a high affinity for the μ-opioid receptor (Ki = 4.9 ± 2.7 pM), δ-opioid receptor (Ki = 270 ± 0.4 nM), and nociceptin receptor (Ki = 36 ± 0.3 μM), but not for the κ-opioid receptor . These interactions are crucial for its role in biochemical reactions, as they influence the binding and activity of the metabolite at these receptor sites.
Cellular Effects
Buprenorphine 3-Glucuronide affects various types of cells and cellular processes. It has been shown to produce a small degree of antinociception in animal models, indicating its role in pain modulation . Additionally, it does not significantly affect respiratory rate, sedation, or locomotion, which suggests a specific and targeted action on cell signaling pathways and gene expression related to pain perception .
Molecular Mechanism
The molecular mechanism of Buprenorphine 3-Glucuronide involves its binding interactions with opioid receptors. It acts as a partial agonist at the μ-opioid receptor, which is responsible for its analgesic effects . The metabolite’s interaction with the δ-opioid and nociceptin receptors further modulates its activity, contributing to its overall pharmacological profile . These binding interactions lead to changes in gene expression and enzyme activity, which are essential for its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Buprenorphine 3-Glucuronide have been observed to change over time. The metabolite is relatively stable and does not degrade quickly, maintaining its activity for extended periods . Long-term studies have shown that it continues to exert its antinociceptive effects without significant changes in cellular function . This stability is crucial for its sustained therapeutic action.
Dosage Effects in Animal Models
The effects of Buprenorphine 3-Glucuronide vary with different dosages in animal models. At lower doses, it produces mild antinociceptive effects, while higher doses do not significantly increase its efficacy . This suggests a threshold effect, where increasing the dose beyond a certain point does not enhance its therapeutic benefits. Additionally, high doses do not cause significant toxic or adverse effects, indicating a favorable safety profile .
Metabolic Pathways
Buprenorphine 3-Glucuronide is involved in several metabolic pathways. It is primarily formed through the glucuronidation of buprenorphine by UDP-glucuronosyltransferase enzymes, including UGT2B7 and UGT1A1 . This process is essential for its conversion from the parent drug and its subsequent activity. The metabolite does not undergo significant further metabolism, allowing it to exert its effects directly .
Transport and Distribution
Within cells and tissues, Buprenorphine 3-Glucuronide is transported and distributed through various mechanisms. It is not a substrate for P-glycoprotein, which allows it to cross the blood-brain barrier and reach its target sites in the central nervous system . This distribution is crucial for its analgesic effects, as it ensures that the metabolite can access the necessary receptors and exert its therapeutic action.
Subcellular Localization
Buprenorphine 3-Glucuronide’s subcellular localization is primarily within the cytoplasm, where it interacts with opioid receptors on the cell membrane . This localization is essential for its activity, as it allows the metabolite to bind to its target receptors and modulate cellular signaling pathways. The presence of targeting signals or post-translational modifications that direct it to specific compartments or organelles has not been extensively studied, but its primary action is at the cell membrane level .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO10/c1-31(2,3)32(4,42)20-15-33-10-11-35(20,43-5)30-34(33)12-13-36(16-17-6-7-17)21(33)14-18-8-9-19(26(46-30)22(18)34)44-29-25(39)23(37)24(38)27(45-29)28(40)41/h8-9,17,20-21,23-25,27,29-30,37-39,42H,6-7,10-16H2,1-5H3,(H,40,41)/t20-,21-,23+,24+,25-,27+,29-,30-,32+,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZULHKGIAJASAA-WWIHBJMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O4)CC8CC8)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O4)CC8CC8)OC)(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101224-22-0 | |
| Record name | Buprenorphine glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101224-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buprenorphine-3-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101224220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUPRENORPHINE 3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7FYM9GI97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Buprenorphine 3-Glucuronide in the overall pharmacokinetic profile of buprenorphine?
A3: BUPG is a major metabolite of buprenorphine, and its plasma concentrations can approximate or even exceed those of the parent drug following buprenorphine administration []. This suggests that BUPG likely contributes to the overall pharmacological effects of buprenorphine, although its precise contribution remains an active area of research.
Q2: Are there any analytical challenges in studying Buprenorphine 3-Glucuronide?
A4: Yes, measuring BUPG and other buprenorphine metabolites requires sensitive analytical methods. Techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) coupled with solid-phase extraction (SPE) have proven effective for quantifying BUPG in biological matrices, such as plasma and urine [, ].
Q3: How do levels of Buprenorphine 3-Glucuronide vary in individuals with renal impairment?
A5: Research indicates that BUPG concentrations are significantly elevated in patients with renal impairment, particularly those with dialysis-dependent renal failure []. This accumulation suggests a potential role of renal clearance in BUPG elimination and highlights the importance of considering renal function in buprenorphine dosing and monitoring.
Q4: Does Hepatitis C Virus (HCV) infection affect buprenorphine and its metabolite levels?
A6: Yes, studies show that HCV-infected individuals exhibit higher plasma concentrations of buprenorphine, BUPG, and Norbuprenorphine 3-Glucuronide compared to HCV-seronegative individuals []. This finding emphasizes the need to consider HCV status in buprenorphine treatment, as higher drug exposure could increase the risk of opioid toxicity or hepatotoxic effects.
Q5: Can the co-administration of other medications impact Buprenorphine 3-Glucuronide levels?
A8: Yes, certain medications can potentially alter BUPG levels. For example, protease inhibitors like darunavir-ritonavir and fosamprenavir-ritonavir appear to induce glucuronidation, leading to increased BUPG concentrations []. Conversely, nevirapine, a non-nucleoside reverse transcriptase inhibitor, has been associated with modest decreases in buprenorphine and BUPG exposure []. These findings highlight the need for careful monitoring when co-administering buprenorphine with other medications.
Q6: What is the role of animal models in studying buprenorphine and its metabolites?
A9: Animal models, such as rabbits, have been used to study the pharmacokinetics and potential adverse effects of different buprenorphine formulations, including sustained-release formulations []. These studies provide valuable insights into the drug's disposition and potential long-term effects, aiding in the development of safer and more effective pain management strategies.
Q7: What is the significance of Norbuprenorphine 3-Glucuronide in the context of buprenorphine pharmacology?
A10: While often overlooked, NBUPG, like BUPG, demonstrates biological activity. It exhibits affinity for the κ-opioid receptor and the nociceptin receptor []. In vivo, NBUPG has been shown to induce sedation and decrease tidal volume, suggesting it contributes to some of buprenorphine's effects [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1516489.png)
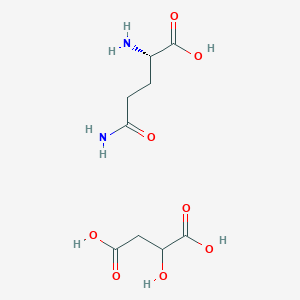
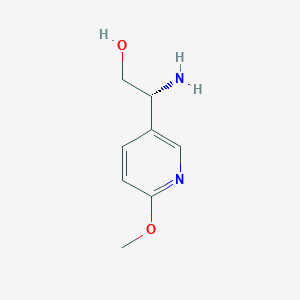
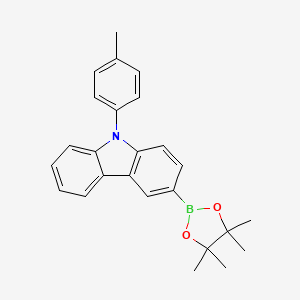
![1-(3-Bromopropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1516509.png)
![4-Isopropyltetracyclo[6.2.1.13,6.02,7]dodecane-4-yl=methacrylate](/img/structure/B1516514.png)
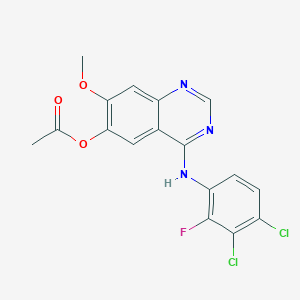
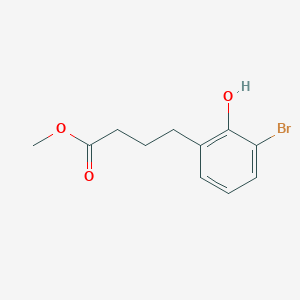
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-5-methoxy-](/img/structure/B1516527.png)
![2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester](/img/structure/B1516533.png)

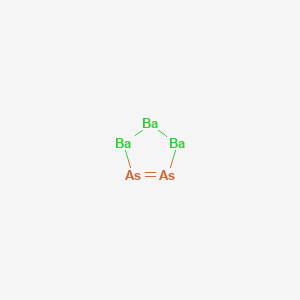
![Cyclohexanepropanoicacid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,trans-(aS)-](/img/structure/B1516538.png)
